1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone CAS number 128403-22-5
1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone CAS number 128403-22-5
An In-Depth Technical Guide to 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone (CAS: 128403-22-5): Properties, Synthesis, and Applications in Pharmaceutical Development
Executive Summary
1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone is a highly functionalized aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. Its unique trifunctional structure—comprising an electrophilic ketone, a versatile nitro group, and a metabolically robust trifluoromethyl group—positions it as a critical building block for complex molecular architectures. The trifluoromethyl moiety, in particular, is a prized feature in modern drug design, known to enhance compound lipophilicity, metabolic stability, and binding affinity.[1] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, plausible synthetic routes, key chemical transformations, and its strategic application as a precursor in drug development, all grounded in established chemical principles and safety protocols.
Physicochemical Properties & Structural Elucidation
The molecular architecture of 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone dictates its reactivity and utility. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the chemistry of both the aromatic ring and the acetyl functional group.
Caption: Chemical Structure of the Topic Compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 128403-22-5 | [2] |
| Molecular Formula | C₉H₆F₃NO₃ | [2] |
| Molecular Weight | 233.14 g/mol | [2] |
| MDL Number | MFCD00179139 | [2] |
| SMILES | CC(=O)C1=C(C=C(C=C1)C(F)(F)F)[O-] | [2] |
| Storage | Inert atmosphere, room temperature |[2] |
Strategic Importance in Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl groups is a cornerstone of modern drug design, enhancing key pharmacokinetic and pharmacodynamic properties.[3] 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone is a textbook example of a strategic intermediate, where each functional group serves a distinct and vital purpose in multi-step synthesis.
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Trifluoromethyl (-CF₃) Group : This group is a bioisostere for larger alkyl groups but possesses unique electronic properties. Its high lipophilicity can improve membrane permeability, while its strong C-F bonds enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1]
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Nitro (-NO₂) Group : While possessing its own bioactivity, the nitro group's primary role in this context is as a versatile synthetic handle. It is readily and chemoselectively reducible to an aniline (-NH₂), a nucleophilic primary amine essential for forming amide, sulfonamide, or urea linkages common in drug scaffolds.[4] This transformation is pivotal in the synthesis of non-steroidal anti-androgens like Bicalutamide and its analogues.[5][6]
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Ketone (-C=O) Group : The acetyl ketone provides another reactive center. It can be a final pharmacophoric element or be further transformed, for instance, through reduction to a secondary alcohol, which can introduce a new chiral center and hydrogen bonding capabilities.[7][8]
Caption: Proposed workflow for synthesis via nitration.
Experimental Protocol: Synthesis via Nitration
Causality: This protocol uses a standard mixed acid (HNO₃/H₂SO₄) nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for aromatic substitution. The reaction is conducted at low temperatures to control the exothermic reaction and minimize the formation of byproducts.
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Preparation : In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 1-(4-(trifluoromethyl)phenyl)ethanone (18.8 g, 0.1 mol). [9][10]2. Acidification : Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (60 mL) while maintaining the internal temperature below 10 °C.
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Nitration : Prepare the nitrating mixture by carefully adding concentrated nitric acid (9.5 mL, ~0.22 mol) to concentrated sulfuric acid (20 mL) in a separate beaker, pre-chilled in an ice bath.
-
Reaction : Add the nitrating mixture dropwise to the flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-3 hours.
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Workup : Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The crude product will precipitate as a solid.
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Isolation & Purification : Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral to litmus paper. Dry the crude solid. The desired 2-nitro isomer must be separated from other isomers (e.g., the 3-nitro isomer) via column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Key Chemical Transformation: Chemoselective Nitro Reduction
The most critical application of this intermediate is its conversion to 1-(2-amino-4-(trifluoromethyl)phenyl)ethanone. The primary challenge is the selective reduction of the nitro group without affecting the ketone. [4] Table 2: Comparison of Common Nitro Group Reduction Methods
| Method | Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (gas), Pd/C or PtO₂, RT-50°C, 1-50 atm | High atom economy, clean reaction, no metal salt waste. | Requires specialized pressure equipment; catalyst can be pyrophoric and sensitive to poisoning. Can over-reduce the ketone at high pressures/temperatures. |
| Metal/Acid Reduction | SnCl₂·2H₂O, HCl, Ethanol, Reflux | Highly chemoselective for the nitro group, reliable at lab scale. [4] | Generates stoichiometric amounts of tin salt waste, requiring extensive workup and disposal considerations. [11] |
| Transfer Hydrogenation | Ammonium formate or Cyclohexene, Pd/C, Reflux | Avoids the use of high-pressure hydrogen gas, safer for standard lab setups. | Can be slower than direct hydrogenation; reagent cost may be higher. |
Experimental Protocol: Reduction using Stannous Chloride (SnCl₂)
Causality: The SnCl₂/HCl system is a classic method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones or esters. [4]Tin(II) is a mild reducing agent that, in acidic media, effectively reduces the nitro group through a series of single-electron transfers, ultimately yielding the aniline. The acidic environment prevents the reduction of the less reactive ketone.
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Setup : In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 1-(2-nitro-4-(trifluoromethyl)phenyl)ethanone (11.65 g, 50 mmol) in ethanol (200 mL).
-
Reagent Addition : In a separate beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 250 mmol) in concentrated hydrochloric acid (100 mL).
-
Reaction : Carefully add the SnCl₂/HCl solution to the flask. The mixture will heat up. Heat the reaction to reflux (approx. 80-90 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup : Cool the reaction mixture to room temperature using an ice bath. Slowly and carefully neutralize the excess acid by adding a 10 M sodium hydroxide solution until the pH is approximately 8-9. This will precipitate tin salts (tin hydroxides).
-
Extraction : Filter the mixture through a pad of celite to remove the tin salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, and extract the aqueous layer with ethyl acetate (3 x 100 mL).
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Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 1-(2-amino-4-(trifluoromethyl)phenyl)ethanone, which can be further purified by recrystallization or column chromatography.
Safety, Handling, and Storage
Proper handling of 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone is crucial due to its hazardous properties. All operations should be conducted inside a certified chemical fume hood by trained personnel. [12] Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source |
|---|---|---|---|
| Hazard | H302 | Harmful if swallowed. | [2] |
| H315 | Causes skin irritation. | [2] | |
| H319 | Causes serious eye irritation. | [2] | |
| H335 | May cause respiratory irritation. | [2] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][13] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [14] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2]|
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Personal Protective Equipment (PPE) : Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Handling : Avoid generating dust. Use only in a well-ventilated area, preferably a fume hood. [15]Avoid contact with skin, eyes, and clothing. [12]* Storage : Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation. [2][13]* Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone is more than a simple chemical; it is a strategic asset in the synthesis of high-value molecules, particularly within the pharmaceutical sector. Its carefully arranged functional groups offer a pre-packaged solution for chemists to introduce key pharmacophoric elements—an amine via a reducible nitro group and a metabolically stable trifluoromethyl moiety. Understanding its synthesis, reactivity, and handling is essential for researchers and process chemists aiming to leverage its potential in the development of next-generation therapeutics.
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